molecular formula C13H17NSi B035171 8-((Trimethylsilyl)methyl)quinoline CAS No. 105212-20-2

8-((Trimethylsilyl)methyl)quinoline

Cat. No.: B035171
CAS No.: 105212-20-2
M. Wt: 215.37 g/mol
InChI Key: YHUDVGAUZKHFFA-UHFFFAOYSA-N
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Description

8-((Trimethylsilyl)methyl)quinoline is a chemical compound with the molecular formula C13H17NSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trimethylsilylmethyl group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilylmethyl group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

8-((Trimethylsilyl)methyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 8-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    8-Aminoquinoline: Used in the treatment of malaria.

    8-Nitroquinoline: Studied for its potential as an anticancer agent.

Uniqueness

8-((Trimethylsilyl)methyl)quinoline is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that other quinoline derivatives may not be able to achieve.

Properties

CAS No.

105212-20-2

Molecular Formula

C13H17NSi

Molecular Weight

215.37 g/mol

IUPAC Name

trimethyl(quinolin-8-ylmethyl)silane

InChI

InChI=1S/C13H17NSi/c1-15(2,3)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,10H2,1-3H3

InChI Key

YHUDVGAUZKHFFA-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2

Canonical SMILES

C[Si](C)(C)CC1=CC=CC2=C1N=CC=C2

Synonyms

Quinoline, 8-[(trimethylsilyl)methyl]- (9CI)

Origin of Product

United States

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